molecular formula C5H8O7P+ B1240357 2-Phosphinomethylmalic acid CAS No. 95114-79-7

2-Phosphinomethylmalic acid

Cat. No. B1240357
CAS RN: 95114-79-7
M. Wt: 211.09 g/mol
InChI Key: JXXFUSZZGFSADU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-phosphinomethylmalic acid is a 2-hydroxydicarboxylic acid that is malic acid carrying an additional phosphinomethyl substituent at position 2. It has a role as a bacterial metabolite. It is a 2-hydroxydicarboxylic acid and a member of phosphinic acids. It derives from a malic acid. It is a conjugate acid of a 2-phosphinomethylmalate(3-).

Scientific Research Applications

Enzymatic Properties and Biosynthesis

2-Phosphinomethylmalic acid synthase (PMMS) from Streptomyces hygroscopicus is crucial in the biosynthesis of the herbicide bialophos. PMMS catalyzes the formation of 2-phosphinomethylmalic acid, playing a key role in the Claisen condensation-like subgroup of the DRE-TIM metallolyase superfamily. This process is vital for understanding the diverse reactions catalyzed by this enzyme group and has implications for herbicide development and enzymology (Conte & Frantom, 2020).

Biochemical and Biological Applications

Phosphinic acid compounds, including derivatives like 2-phosphinomethylmalic acid, have extensive biochemical and biological applications. They serve as modulators for a range of enzymes and are utilized in various medical and biochemical contexts. This encompasses their role as transition state mimics for hydrolytic enzymes, demonstrating their potential in enzyme inhibition and therapeutic applications (Collinsová & Jiráček, 2000).

Chiral Chemistry and Catalysis

In the realm of chiral chemistry, derivatives of phosphinomethylmalic acid, such as hydroxyphosphinylacetic acid, have shown promise as chiral auxiliary compounds. Their potential in chiral derivatizing agents for amines and alcohols is significant, offering new opportunities in stereoselective synthesis and catalysis (Majewska, 2019).

Material Science and Organometallic Chemistry

Research on phosphinic acid derivatives, including 2-phosphinomethylmalic acid, extends to material science and organometallic chemistry. These compounds have been instrumental in the development of novel coordination polymers and macrocyclic compounds with potential applications in materials science (Chandrasekhar et al., 2004).

Pharmaceutical Research and Drug Synthesis

The structural diversity and biological activities of phosphinic acid derivatives make them valuable in medicinal chemistry. They are explored for their potential in treating various diseases, including anti-inflammatory, antiparasitic, and antimicrobial applications. This highlights the importance of 2-phosphinomethylmalic acid and its derivatives in drug discovery and development (Abdou et al., 2019).

properties

CAS RN

95114-79-7

Product Name

2-Phosphinomethylmalic acid

Molecular Formula

C5H8O7P+

Molecular Weight

211.09 g/mol

IUPAC Name

(2,3-dicarboxy-2-hydroxypropyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C5H7O7P/c6-3(7)1-5(10,4(8)9)2-13(11)12/h10H,1-2H2,(H2-,6,7,8,9,11,12)/p+1

InChI Key

JXXFUSZZGFSADU-UHFFFAOYSA-O

SMILES

C(C(=O)O)C(C[P+](=O)O)(C(=O)O)O

Canonical SMILES

C(C(=O)O)C(C[P+](=O)O)(C(=O)O)O

synonyms

2-phosphinomethylmalic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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